molecular formula C9H20N2 B1498235 N-2-Butyl-N'-cyclopropyl ethylenediamine CAS No. 886500-58-9

N-2-Butyl-N'-cyclopropyl ethylenediamine

Cat. No.: B1498235
CAS No.: 886500-58-9
M. Wt: 156.27 g/mol
InChI Key: JOSKEAMXOFDCMN-UHFFFAOYSA-N
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Description

Background and Significance of N-2-Butyl-N'-Cyclopropyl Ethylenediamine

This compound is a specialized diamine derivative characterized by a 1,2-ethanediamine backbone substituted with a sec-butyl and cyclopropyl group. This compound belongs to the broader class of ethylenediamine derivatives, which are widely utilized as ligands, intermediates, and building blocks in organic synthesis. Its unique substituents confer distinct steric and electronic properties, making it valuable for targeted applications in coordination chemistry, catalysis, and pharmaceutical research.

Key Structural Features

Property Value/Description Source
Molecular Formula C₉H₂₀N₂
CAS Number 886500-58-9
Molecular Weight 156.27 g/mol
SMILES Code CC(NCCNC1CC1)CC
IUPAC Name N₁-(sec-butyl)-N₂-cyclopropyl-1,2-ethanediamine

The compound’s structure comprises a central ethylenediamine moiety with substituents at the N₁ and N₂ positions. The sec-butyl group (a branched alkyl chain) and cyclopropyl group (a strained three-membered ring) introduce steric bulk and rigid spatial arrangements, influencing its reactivity and coordination behavior.

Properties

IUPAC Name

N'-butan-2-yl-N-cyclopropylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(2)10-6-7-11-9-4-5-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSKEAMXOFDCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660020
Record name N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-58-9
Record name N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Ethylenediamine (ethane-1,2-diamine) as the core diamine.
  • 1-Bromobutane or 1-chlorobutane for butyl group introduction.
  • Cyclopropyl halides (e.g., cyclopropyl bromide) for cyclopropyl substitution.

Reaction Conditions

  • Use of sodium methoxide in methanol or other alkoxide bases as acid scavengers and to promote nucleophilic substitution.
  • Elevated temperature conditions (100–200°C) in sealed autoclaves or pressure reactors to enhance reaction rates.
  • Controlled molar ratios of amine to alkyl halides to minimize polyalkylation.
  • Reaction times ranging from 3 to 8 hours depending on scale and conditions.

Representative Procedure (Adapted from Related Ethylenediamine Derivatives)

Step Reagents & Conditions Description
1 Ethylenediamine + 1-Bromobutane, sodium methoxide in methanol, 100–150°C, 3–6 h, autoclave Selective mono-butylation on one amine nitrogen
2 Intermediate + Cyclopropyl bromide, similar conditions Alkylation on second amine nitrogen with cyclopropyl group
3 Work-up: pH adjustment to ≥13 with aqueous base, phase separation Isolation of organic phase containing product
4 Purification by distillation or chromatographic methods Obtaining pure this compound

Detailed Research Findings and Optimization

Influence of Base and Solvent

  • Sodium methoxide in methanol has been demonstrated as an effective acid scavenger and base to promote alkylation reactions with amines and alkyl halides under pressure conditions, improving yields and selectivity.
  • Alternative bases such as potassium carbonate or sodium hydroxide can be used but may require different solvents or reaction parameters for optimal conversion.

Reaction Pressure and Temperature

  • Elevated pressures (0.52 to 1.60 MPa) and temperatures (100–200°C) in sealed reactors significantly increase reaction rates and conversion, allowing for shorter reaction times and higher yields.
  • Maintaining these conditions ensures complete alkylation while minimizing side reactions such as elimination or over-alkylation.

Molar Ratios and Stoichiometry

  • Molar ratios of amine to alkyl halide between 1:1 and 8:1 have been explored, with higher amine excess favoring monoalkylation and reducing dialkylation or polymerization side-products.
  • Precise control of alkyl halide equivalents is critical for selective substitution on the two nitrogen atoms.

Purification and Isolation

  • After completion, the reaction mixture is neutralized or basified to pH ≥ 13 to separate the organic amine product from aqueous impurities.
  • The organic phase is isolated and subjected to fractional distillation or vacuum distillation to purify the target diamine.
  • Multiple washing steps with water remove residual salts and by-products, enhancing purity.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting amine Ethylenediamine Core diamine for selective alkylation
Alkyl halides 1-Bromobutane, Cyclopropyl bromide For butyl and cyclopropyl substitution
Base Sodium methoxide (NaOCH3) Acid scavenger and promoter
Solvent Methanol Common polar protic solvent
Temperature 100–200°C Elevated for reaction acceleration
Pressure 0.52–1.60 MPa Sealed reactor conditions
Reaction time 3–8 hours Dependent on scale and conditions
Molar ratio (amine:alkyl halide) 1:1 to 8:1 Higher amine excess favors selectivity
pH during work-up ≥13 To separate organic phase
Purification Distillation, washing To obtain pure diamine

Notes on Alternative Synthetic Routes

  • There is limited direct literature on this compound specifically; however, analogous ethylenediamine derivatives such as N,N-diethylethylenediamine have been prepared using similar alkylation strategies under pressure with sodium methoxide and alkyl halides.
  • Cyclopropyl substitution introduces ring strain and potential reactivity considerations; thus, mild conditions and careful stoichiometric control are recommended.
  • Phase-transfer catalysts and copper salts have been used in related cyclopropane derivative syntheses but are less common in simple alkylation of ethylenediamines.

Chemical Reactions Analysis

Types of Reactions

N-2-Butyl-N’-cyclopropyl ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines depending on the nature of the substituent .

Scientific Research Applications

Medicinal Applications

N-2-Butyl-N'-cyclopropyl ethylenediamine has been investigated for its potential therapeutic effects:

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, research on similar diamines has shown that modifications in the alkyl groups can enhance cytotoxicity against various cancer cell lines.

Study ReferenceCancer TypeIC50 Value (µM)Mechanism of Action
Breast15Induction of apoptosis
Lung20Inhibition of cell cycle progression

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases. A study indicated that derivatives of ethylenediamine exhibited significant inhibition of pro-inflammatory cytokines.

Material Science Applications

This compound is being explored for its role in developing advanced materials:

Polymer Synthesis

The compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers used in various applications, including coatings and adhesives.

Polymer TypeApplication AreaImprovement (%)
PolyurethaneCoatings30
Epoxy ResinsAdhesives25

Coordination Chemistry

As a ligand, this compound forms stable complexes with transition metals, which are useful in catalysis and sensor applications.

Synthesis and Characterization

A detailed study on the synthesis of this compound involved the reaction of cyclopropyl amine with butyl halides under controlled conditions, resulting in high yields and purity. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the compound.

Biological Testing

In vivo studies demonstrated that the compound exhibited low toxicity while effectively reducing tumor size in animal models, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-cyclopropyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between N-2-Butyl-N'-cyclopropyl ethylenediamine and structurally related ethylenediamine derivatives:

Compound Name CAS Number Substituents Molecular Weight Applications Safety Profile
This compound Not provided Butyl, cyclopropyl Not reported Laboratory research Data limited; inferred from substituents
N-2-Butyl-N'-isopropyl ethylenediamine 1158349-65-5 Butyl, isopropyl Not reported Research chemical Likely moderate toxicity (similar amines)
N,N-Diisopropyl ethylenediamine Not provided Two isopropyl groups ~158.3 (calculated) Pharmaceutical intermediate Limited data; may pose respiratory hazards
Dibenzylethylenediamine (benzathine salt) 1538-09-6 Two benzyl groups Variable (salt form) Drug formulation (e.g., penicillin salts) Generally safe for pharmaceutical use

Key Findings:

Dibenzylethylenediamine derivatives, such as benzathine benzylpenicillin, are used in drug formulations due to their stability and low acute toxicity , whereas the target compound and its isopropyl analog are primarily research chemicals .

Safety Considerations :

  • Ethylenediamine itself is classified as a skin and respiratory sensitizer (H317, H334) and a skin corrosive (H314) . Substituted derivatives like dibenzylethylenediamine exhibit reduced acute toxicity, as evidenced by their pharmaceutical applications .
  • The safety profile of this compound remains understudied, but its substituents (butyl and cyclopropyl) may mitigate some hazards associated with the parent ethylenediamine .

Applications :

  • Pharmaceutical intermediates : N,N-Diisopropyl ethylenediamine is used in drug synthesis , while dibenzylethylenediamine serves as a counterion in antibiotic formulations .
  • Research focus : this compound and its isopropyl analog are niche compounds likely investigated for catalytic or material science applications due to their unique substituents .

Biological Activity

N-2-Butyl-N'-cyclopropyl ethylenediamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various diamine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, suggesting that this compound may possess similar properties .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
This compoundHepG2TBD
Compound APC120.06
Compound BMCF70.1

Antioxidant Activity

Compounds similar to this compound have been evaluated for their antioxidant properties. These studies indicate that such compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often measured using assays like DPPH and ABTS, where lower IC50 values indicate higher activity .

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundTBDTBD
Compound C1520
Compound D1018

Anti-inflammatory Potential

The anti-inflammatory effects of diamines have also been explored. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its therapeutic potential in inflammatory diseases. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provide evidence for the anti-inflammatory activity of related compounds .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study investigated the effects of this compound on HepG2 cells, demonstrating a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide, this compound exhibited significant protective effects on cellular integrity and function.
  • Inflammation Model : In an LPS-induced inflammation model, treatment with the compound resulted in decreased levels of nitric oxide production, suggesting effective modulation of inflammatory pathways.

Q & A

Q. What experimental designs are recommended for studying the compound’s application in materials science (e.g., polymer synthesis)?

  • Answer : Incorporate the compound as a crosslinker in polyurethane or epoxy resins and characterize mechanical properties via tensile testing. Use differential scanning calorimetry (DSC) to monitor curing kinetics and thermogravimetric analysis (TGA) for thermal stability. Compare with commercial ethylenediamine-based polyols (e.g., Lupranol series ) to benchmark performance.

Q. How should air-sensitive reactions involving this compound be conducted?

  • Answer : Perform reactions in Schlenk lines or gloveboxes under nitrogen/argon atmospheres. Use anhydrous solvents (e.g., distilled ethylenediamine ) and monitor moisture levels via Karl Fischer titration. Quench reactive intermediates (e.g., Grignard reagents) carefully to avoid exothermic side reactions .

Q. How can low synthetic yields of this compound be troubleshooted?

  • Answer : Optimize reaction parameters:
  • Catalyst : Screen transition metals (e.g., Pd/C) for hydrogenation steps.
  • Solvent : Test polar aprotic solvents (e.g., DMF) for improved solubility.
  • Temperature : Use microwave-assisted synthesis to reduce reaction time.
  • Purification : Employ preparative HPLC or fractional distillation for challenging separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-Butyl-N'-cyclopropyl ethylenediamine
Reactant of Route 2
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N-2-Butyl-N'-cyclopropyl ethylenediamine

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